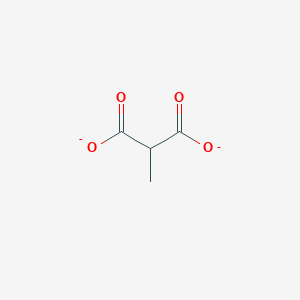

Methylmalonate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O4-2 |

|---|---|

Molecular Weight |

116.07 g/mol |

IUPAC Name |

2-methylpropanedioate |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-2 |

InChI Key |

ZIYVHBGGAOATLY-UHFFFAOYSA-L |

SMILES |

CC(C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

CC(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Interconnections of Methylmalonate 2

Propionate (B1217596) Catabolism and Methylmalonate(2-) Generation

The breakdown of propionate, a three-carbon short-chain fatty acid, is a crucial metabolic process that converges on the formation of methylmalonyl-CoA, the direct precursor to methylmalonate(2-). ontosight.ainih.gov This catabolic pathway is essential for processing products from the breakdown of several essential amino acids, including isoleucine, valine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol. wikipedia.orgmhmedical.com

Conversion of Propionyl-Coenzyme A to D-Methylmalonyl-Coenzyme A

The initial and rate-limiting step in propionate catabolism is the carboxylation of propionyl-CoA to yield D-methylmalonyl-CoA. nih.govwikipedia.org This reaction is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). wikipedia.org

Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi wikipedia.orguniprot.org

PCC is a heterododecamer composed of six alpha (PCCA) and six beta (PCCB) subunits. mhmedical.comnih.gov The alpha subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, while the beta subunit houses the carboxyltransferase (CT) domain. nih.govebi.ac.uk

Biotin, also known as vitamin B7, is an indispensable cofactor for PCC activity. annualreviews.orgpatsnap.com It is covalently attached to a specific lysine (B10760008) residue within the BCCP domain of the PCCA subunit. mhmedical.comlsu.edu The catalytic cycle involves two distinct half-reactions that occur at separate active sites. lsu.edunih.gov First, the BC domain catalyzes the ATP-dependent carboxylation of the N1 nitrogen of the biotin ring, forming carboxybiotin. nih.govannualreviews.org Subsequently, the flexible arm of the BCCP translocates the carboxybiotin to the CT active site on the beta subunit. Here, the carboxyl group is transferred from carboxybiotin to propionyl-CoA, generating D-methylmalonyl-CoA and regenerating the biotin cofactor. nih.govebi.ac.uk

Isomerization of D-Methylmalonyl-Coenzyme A to L-Methylmalonyl-Coenzyme A

The D-stereoisomer of methylmalonyl-CoA produced by PCC is not directly metabolized further in the main pathway. wikipedia.org It must first be converted to its L-epimer.

This crucial stereochemical conversion is catalyzed by the enzyme methylmalonyl-CoA epimerase (MCEE), also known as methylmalonyl-CoA racemase. ontosight.aimedlineplus.gov MCEE facilitates the reversible epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA. medlineplus.govebi.ac.uk This ensures that the downstream metabolic flux continues efficiently. ontosight.ai The enzyme is located in the mitochondria and is essential for the proper breakdown of various compounds. ontosight.ainih.gov

Formation of Methylmalonate(2-) from D-Methylmalonyl-Coenzyme A

Under normal physiological conditions, the majority of D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA. However, methylmalonate(2-) can be formed as a byproduct when D-methylmalonyl-CoA is hydrolyzed. wikipedia.org This reaction is catalyzed by D-methylmalonyl-CoA hydrolase, which cleaves the thioester bond, releasing coenzyme A and forming methylmalonic acid. wikipedia.org The deprotonated form of this acid at physiological pH is methylmalonate(2-).

This alternative pathway becomes more significant in certain metabolic disorders where the primary pathway is impaired, leading to an accumulation of methylmalonyl-CoA. researchgate.net For instance, deficiencies in methylmalonyl-CoA mutase or its cofactor, adenosylcobalamin (a form of vitamin B12), can cause a buildup of both L- and D-methylmalonyl-CoA, subsequently increasing the formation and excretion of methylmalonic acid. medscape.comnih.gov

Data Tables

Table 1: Key Enzymes in Propionate Catabolism

| Enzyme | Abbreviation | Function | Cofactor |

| Propionyl-Coenzyme A Carboxylase | PCC | Catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govuniprot.org | Biotin, ATP annualreviews.orgpatsnap.com |

| Methylmalonyl-Coenzyme A Epimerase | MCEE | Catalyzes the isomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA. ontosight.aimedlineplus.gov | |

| D-Methylmalonyl-Coenzyme A Hydrolase | Catalyzes the hydrolysis of D-methylmalonyl-CoA to methylmalonic acid and Coenzyme A. wikipedia.org |

Table 2: Substrates and Products in the Propionate Catabolism Pathway

| Substrate | Enzyme | Product |

| Propionyl-Coenzyme A, Bicarbonate | Propionyl-Coenzyme A Carboxylase | D-Methylmalonyl-Coenzyme A wikipedia.org |

| D-Methylmalonyl-Coenzyme A | Methylmalonyl-Coenzyme A Epimerase | L-Methylmalonyl-Coenzyme A medlineplus.gov |

| D-Methylmalonyl-Coenzyme A | D-Methylmalonyl-Coenzyme A Hydrolase | Methylmalonic acid, Coenzyme A wikipedia.org |

Enzymatic Hydrolysis by D-Methylmalonyl-Coenzyme A Hydrolase

The enzymatic hydrolysis of D-methylmalonyl-coenzyme A is catalyzed by (S)-methylmalonyl-CoA hydrolase (EC 3.1.2.17), also referred to as D-methylmalonyl-coenzyme A hydrolase. wikipedia.org This enzyme is a member of the hydrolase family, specifically targeting thioester bonds. wikipedia.org The primary function of this enzyme is its role in propanoate metabolism, where it facilitates the conversion of (S)-methylmalonyl-CoA and water into methylmalonate and Coenzyme A. wikipedia.org This reaction prevents the accumulation of D-methylmalonyl-CoA. The enzyme has been identified and characterized in rat liver. wikipedia.orgnih.govrhea-db.org

The reaction catalyzed by this enzyme is: (S)-methylmalonyl-CoA + H₂O ⇌ methylmalonate + CoA wikipedia.org

Table 1: Properties of (S)-methylmalonyl-CoA hydrolase

| Property | Description |

|---|---|

| Systematic Name | (S)-methylmalonyl-CoA hydrolase |

| Alternate Name | D-methylmalonyl-coenzyme A hydrolase |

| EC Number | 3.1.2.17 |

| Enzyme Family | Hydrolases (acting on thioester bonds) |

| Metabolic Pathway | Propanoate metabolism |

| Catalyzed Reaction | (S)-methylmalonyl-CoA + H₂O ⇌ methylmalonate + CoA |

Interconversion with Methylmalonyl-Coenzyme A by Acyl-Coenzyme A Synthetase Family Member 3 (ACSF3)

Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme that plays a critical role in the metabolism of specific organic acids. genecards.orgmedlineplus.govwikipedia.org As a member of the acyl-CoA synthetase family, it catalyzes the formation of a thioester bond between a fatty acid and coenzyme A. genecards.orgpromega.denih.gov ACSF3 exhibits high specificity for both malonate and methylmalonate. promega.denih.gov

Functionally, the ACSF3 enzyme acts as both a malonyl-CoA synthetase and a methylmalonyl-CoA synthetase. medlineplus.govmedlineplus.gov It converts methylmalonic acid into methylmalonyl-CoA within the mitochondria. medlineplus.govmedlineplus.gov This activity is a key step in the mitochondrial fatty acid synthesis (mtFAS) pathway. wikipedia.orgnih.gov Mutations in the ACSF3 gene can lead to a condition known as combined malonic and methylmalonic aciduria (CMAMMA), characterized by elevated levels of both acids. medlineplus.govmedlineplus.govfrontiersin.org The enzyme is essential for clearing intramitochondrial malonate, a known inhibitor of mitochondrial respiration. wikipedia.org

Table 2: Characteristics of Acyl-CoA Synthetase Family Member 3 (ACSF3)

| Characteristic | Description |

|---|---|

| Gene | ACSF3 |

| Location | Mitochondria |

| Enzyme Class | Acyl-CoA Synthetase, Ligase |

| Function | Catalyzes the conversion of malonic acid to malonyl-CoA and methylmalonic acid to methylmalonyl-CoA. medlineplus.govmedlineplus.gov |

| Metabolic Role | Involved in mitochondrial fatty acid synthesis (mtFAS) and propionate metabolism. wikipedia.orgfrontiersin.org |

| Associated Condition | Combined Malonic and Methylmalonic Aciduria (CMAMMA). genecards.orgfrontiersin.org |

Entry into the Tricarboxylic Acid Cycle

Conversion of L-Methylmalonyl-Coenzyme A to Succinyl-Coenzyme A

The conversion of L-methylmalonyl-CoA to succinyl-CoA is a critical step in the catabolism of several essential biomolecules. wikipedia.orgontosight.ai The substrate for this reaction, L-methylmalonyl-CoA, is primarily formed from propionyl-CoA. Propionyl-CoA itself is a product of the breakdown of odd-chain fatty acids, cholesterol, and the amino acids isoleucine, methionine, threonine, and valine. wikipedia.orgmedlineplus.gov The product of this isomerization, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle. wikipedia.orgontosight.ai This reaction effectively provides a direct entry point for the carbon skeletons of these precursor molecules into a central metabolic pathway for energy production. ontosight.ai

Mechanism of L-Methylmalonyl-Coenzyme A Mutase (MMUT)

The isomerization of L-methylmalonyl-CoA to succinyl-CoA is catalyzed by the mitochondrial enzyme L-methylmalonyl-CoA mutase (MMUT), also known as methylmalonyl-CoA isomerase (EC 5.4.99.2). wikipedia.orguniprot.org This enzyme facilitates an intramolecular rearrangement where the carboxyl-CoA group migrates from C-2 to C-3 of the propionate backbone, converting the branched-chain L-methylmalonyl-CoA into the linear succinyl-CoA. ontosight.ai

The reaction mechanism is highly unusual as it involves the homolytic cleavage of a carbon-cobalt bond within its essential cofactor, adenosylcobalamin (a form of vitamin B12). wikipedia.org This cleavage generates a 5'-deoxyadenosyl radical, which initiates the rearrangement by abstracting a hydrogen atom from the substrate. wikipedia.orgnih.gov The active site of the enzyme is situated within a deep cavity, which protects the radical intermediates from being intercepted by oxygen, a process that would inactivate the enzyme. nih.gov

Table 3: Overview of L-Methylmalonyl-CoA Mutase (MMUT)

| Attribute | Details |

|---|---|

| Gene | MMUT |

| EC Number | 5.4.99.2 |

| Cellular Location | Mitochondrial matrix |

| Function | Catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orguniprot.org |

| Cofactor | Adenosylcobalamin (AdoCbl) |

| Reaction Type | Intramolecular rearrangement (isomerization) |

| Associated Disorder | Methylmalonic Acidemia |

Adenosylcobalamin (AdoCbl) as a Coenzyme for MMUT

The enzymatic activity of L-methylmalonyl-CoA mutase is entirely dependent on its coenzyme, adenosylcobalamin (AdoCbl), an active form of vitamin B12. medlineplus.govmedchemexpress.comhmdb.ca AdoCbl is a complex organometallic compound featuring a cobalt atom at the center of a corrin (B1236194) ring. wikipedia.org Within the active site of MMUT, AdoCbl serves as a source of a free radical essential for catalysis. wikipedia.orgnih.gov

For AdoCbl to function, it must be transported into the mitochondria. hmdb.ca The interaction between MMUT and its coenzyme is a dynamic process. During catalysis, the active AdoCbl can become oxidized to an inactive form. The protein MMAA, a G-protein, plays a crucial role in promoting the replacement of the inactive cofactor with a fresh molecule of AdoCbl, thereby restoring the enzyme's activity. uniprot.orgrcsb.org This chaperone-like function ensures the continuous operation of the mutase. uniprot.org

Anaplerotic Contribution to the Citric Acid Cycle

The citric acid cycle is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules for energy) and anabolism (building complex molecules). vedantu.com Intermediates of the cycle are often withdrawn to serve as precursors for the biosynthesis of molecules like amino acids and heme. libretexts.org Anaplerotic reactions are essential metabolic pathways that replenish these intermediates, ensuring the cycle can continue to function. britannica.comjove.com

The conversion of L-methylmalonyl-CoA to succinyl-CoA represents a significant anaplerotic pathway. britannica.commedrxiv.org By producing succinyl-CoA, this reaction funnels carbon atoms from the catabolism of odd-chain fatty acids and several amino acids directly into the citric acid cycle. wikipedia.orgwikipedia.org This replenishment is vital for maintaining the pool of TCA cycle intermediates, which is critical for cellular energy homeostasis. britannica.commedrxiv.orgnih.gov A deficiency in MMUT activity leads to a loss of this anaplerotic source, resulting in an insufficiency of TCA cycle intermediates, which contributes to the pathophysiology of methylmalonic aciduria. researchgate.netmedrxiv.org

Table 4: List of Compound Names

| Compound Name |

|---|

| (S)-methylmalonyl-CoA |

| Adenosylcobalamin (AdoCbl) |

| Coenzyme A (CoA) |

| D-methylmalonyl-coenzyme A |

| Isoleucine |

| L-methylmalonyl-Coenzyme A |

| Malonate |

| Malonyl-CoA |

| Methionine |

| Methylmalonate(2-) |

| Methylmalonic acid |

| Propionyl-CoA |

| Succinyl-Coenzyme A |

| Threonine |

Sources of Propionyl-Coenzyme A Precursors

Propionyl-coenzyme A (propionyl-CoA) is a crucial intermediate in cellular metabolism, primarily known as the metabolic precursor to methylmalonate(2-). It is a three-carbon thioester that arises from the catabolism of various biomolecules. The primary sources of propionyl-CoA in mammals are the breakdown of certain amino acids and the oxidation of fatty acids with an odd number of carbon atoms. wikipedia.orgmhmedical.com These pathways converge on the production of propionyl-CoA, which then enters a common metabolic route for further processing.

Branched-Chain Amino Acid Catabolism

The catabolism of several essential amino acids significantly contributes to the cellular pool of propionyl-CoA. nih.gov These include the branched-chain amino acids (BCAAs) isoleucine and valine, as well as threonine and methionine. droracle.aisketchy.com The initial steps in the breakdown of BCAAs are shared, involving transamination followed by oxidative decarboxylation to form branched-chain acyl-CoA intermediates. nih.gov Subsequently, their metabolic pathways diverge, each yielding specific end products. nih.gov

The breakdown of isoleucine is a multistep process that ultimately yields both acetyl-CoA and propionyl-CoA. nih.govnih.gov Following the initial shared steps of BCAA catabolism, the resulting acyl-CoA intermediate undergoes a series of enzymatic reactions. A key step involves the cleavage of α-methyl-β-hydroxybutyryl-CoA, which generates acetyl-CoA and propionyl-CoA. This dual contribution makes isoleucine both ketogenic (producing acetyl-CoA) and glucogenic (as propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle). droracle.ai Studies have identified isoleucine as a major source of nuclear propionyl-CoA, which has implications for epigenetic regulation through histone propionylation. droracle.ai

The catabolism of valine leads exclusively to the formation of propionyl-CoA. nih.govslideshare.net After its conversion to a branched-chain ketoacid and subsequent oxidative decarboxylation, the resulting isobutyryl-CoA undergoes a series of reactions, including oxidation, hydration, and cleavage. slideshare.net This metabolic sequence ultimately produces propionyl-CoA, which can then be converted to methylmalonyl-CoA and subsequently to succinyl-CoA, an intermediate of the citric acid cycle. nih.gov This pathway underscores the glucogenic nature of valine.

Threonine can be catabolized through several pathways, one of which leads to the production of propionyl-CoA. libretexts.orgreactome.org In one significant pathway, threonine is converted to α-ketobutyrate by the enzyme threonine deaminase (also known as threonine dehydratase). creative-proteomics.commdpi.com The α-ketobutyrate is then subjected to oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex, a reaction that yields propionyl-CoA and carbon dioxide. libretexts.orgnih.gov This pathway is particularly active under conditions of fasting or starvation. mdpi.com Another, less direct, route involves the conversion of threonine to glycine (B1666218) and acetyl-CoA. creative-proteomics.com

The sulfur-containing amino acid methionine is also a precursor for propionyl-CoA. nih.govdroracle.ai The catabolic pathway of methionine involves its conversion to S-adenosylmethionine (SAM), a universal methyl group donor. After a series of demethylation and transsulfuration reactions, the carbon skeleton of methionine is converted to homocysteine and then to cystathionine. Ultimately, the pathway yields α-ketobutyrate, which, as in threonine metabolism, is oxidatively decarboxylated to form propionyl-CoA. cabidigitallibrary.org

Odd-Chain Fatty Acid Oxidation

The beta-oxidation of fatty acids with an odd number of carbon atoms is another significant source of propionyl-CoA. wikipedia.orglibretexts.org While the beta-oxidation of even-chain fatty acids exclusively produces acetyl-CoA units, the final round of oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. sketchy.comwikipedia.org This three-carbon propionyl-CoA molecule cannot be further oxidized through the beta-oxidation pathway. libretexts.org Instead, it enters the metabolic pathway common to the propionyl-CoA derived from amino acid catabolism, where it is carboxylated to form D-methylmalonyl-CoA. wikipedia.org

Data Tables

Table 1: Key Enzymes in Propionyl-CoA Production

| Precursor | Key Enzyme(s) | Product(s) |

| Isoleucine | Branched-chain aminotransferase, Branched-chain α-ketoacid dehydrogenase complex | Acetyl-CoA, Propionyl-CoA |

| Valine | Branched-chain aminotransferase, Branched-chain α-ketoacid dehydrogenase complex | Propionyl-CoA |

| Threonine | Threonine deaminase, Branched-chain α-ketoacid dehydrogenase complex | Propionyl-CoA |

| Methionine | Methionine adenosyltransferase, Cystathionine β-synthase, Cystathionase | Propionyl-CoA |

| Odd-Chain Fatty Acids | Acyl-CoA synthetase, Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase | Acetyl-CoA, Propionyl-CoA |

Cholesterol Side Chain Degradation

The catabolism of cholesterol is a significant metabolic pathway that contributes to the endogenous pool of propionyl-CoA, a direct precursor to L-methylmalonyl-CoA. researchgate.netnewenglandconsortium.org The degradation of the cholesterol side chain, in particular, is a multi-step process analogous to the β-oxidation of fatty acids, which results in the generation of propionyl-CoA. oup.comnih.gov In organisms like Mycobacterium tuberculosis, which can utilize cholesterol as a carbon source, this pathway is well-defined. The process begins with the hydroxylation of the terminal carbon of the cholesterol side chain, a reaction catalyzed by monooxygenases such as Cyp125 or Cyp142. oup.com Following this, a coenzyme-A (CoA) molecule is attached to the side chain by an acyl-CoA synthase, which is necessary to initiate the β-oxidation cycles. oup.com

The subsequent cycles of β-oxidation systematically shorten the cholesterol side chain. The final cycle involves the cleavage of the last carbon-carbon bond between the side chain and the steroid's D-ring, which releases a final propionyl-CoA unit. oup.comasm.org This degradation pathway ultimately yields at least one, and potentially more, molecules of propionyl-CoA per molecule of cholesterol. researchgate.netnih.gov This propionyl-CoA then enters the central metabolism, where it is carboxylated to form D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. The enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, catalyzes the final conversion of L-methylmalonyl-CoA to succinyl-CoA, allowing it to enter the Krebs cycle. newenglandconsortium.org An impairment in this final step leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid, the protonated form of methylmalonate(2-). researchgate.netnewenglandconsortium.org Therefore, cholesterol catabolism is a key upstream process that feeds into the pathway where methylmalonate(2-) can be formed. uib.nogdx.net

Table 1: Key Enzymatic Steps in Cholesterol Side Chain Degradation Leading to Propionyl-CoA

| Step | Enzyme/Enzyme Complex | Function | Metabolite Produced |

|---|---|---|---|

| Initiation | Cyp125 / Cyp142 (Monooxygenases) | Hydroxylation of the terminal side chain carbon. | - |

| Activation | FadD19 (Acyl-CoA Synthase) | Ligation of Coenzyme-A to the side chain. | Acyl-CoA activated cholesterol |

| β-Oxidation Cycle 1 | Thiolase | Cleavage of the side chain. | Acetyl-CoA |

| β-Oxidation Cycle 2 | Ltp2 (Aldolase) / ChsH1-ChsH2 | Cleavage of the final C-C bond between the side chain and the D-ring. oup.comasm.org | Propionyl-CoA |

Role of Gut Microbiota in Propionate Production

The human gut microbiota plays a crucial role in metabolism by fermenting non-digestible dietary carbohydrates into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. journalagent.comresearchgate.net Gut-derived propionate is a significant contributor to the body's total propionate load, which subsequently feeds into the metabolic pathway involving methylmalonate(2-). researchgate.nettandfonline.com The production of propionate by gut bacteria occurs through several distinct biochemical routes, with the succinate (B1194679) and acrylate (B77674) pathways being the most prominent. springermedizin.debiocrates.com

The succinate pathway is common among bacteria belonging to the phyla Bacteroidetes and Firmicutes. biocrates.comfrontiersin.org In this pathway, succinate is converted to methylmalonyl-CoA, which is then decarboxylated to yield propionate. journalagent.comspringermedizin.de Genera such as Bacteroides, Prevotella, and Akkermansia are known to utilize this pathway. springermedizin.de

The acrylate pathway involves the conversion of lactate (B86563) and certain sugars. This route is active in bacteria like Megasphaera and Coprococcus. springermedizin.de A third route, the propanediol (B1597323) pathway, can produce propionate from deoxy-sugars and is utilized by bacteria including Roseburia and Blautia. springermedizin.debiocrates.com

The amount and type of SCFAs produced, including propionate, are influenced by the composition of the gut microbiota and the host's diet. biocrates.comnih.gov Diets rich in certain fermentable fibers can increase propionate production. biocrates.com This microbial propionate is absorbed into the portal circulation and largely metabolized by the liver. springermedizin.de In the liver, it is converted to propionyl-CoA, which then enters the same metabolic cascade as propionyl-CoA derived from amino acid and cholesterol breakdown, ultimately being converted to succinyl-CoA via methylmalonyl-CoA. biocrates.com Consequently, the metabolic activity of the gut microbiota is a major external factor influencing the flux through the pathway that can lead to the accumulation of methylmalonate(2-) if downstream enzymatic steps are compromised. tandfonline.comnih.gov

Table 2: Major Microbial Pathways for Propionate Production in the Gut

| Pathway | Key Substrates | Key Intermediate | Predominant Bacterial Genera |

|---|---|---|---|

| Succinate Pathway | Dietary Fiber, Succinate | Methylmalonyl-CoA | Bacteroides, Prevotella, Alistipes, Ruminococcus, Akkermansia springermedizin.de |

| Acrylate Pathway | Lactate, Sugars | Acrylate | Megasphaera, Coprococcus springermedizin.de |

| Propanediol Pathway | Deoxy-sugars (e.g., rhamnose) | 1,2-Propanediol | Roseburia, Eubacterium, Blautia springermedizin.de |

Molecular and Genetic Basis of Methylmalonate 2 Metabolism Disorders

Methylmalonic Acidemia (MMA): An Inborn Error of Metabolism

Methylmalonic acidemia (MMA) represents a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body's fluids. tubitak.gov.tr This condition is an inborn error of metabolism, meaning it is a genetic disorder that results in defective metabolic processes. tubitak.gov.tr Specifically, MMA is caused by the impaired conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the breakdown of certain amino acids, fatty acids, and cholesterol. tubitak.gov.trmedlineplus.gov The disorder is genetically heterogeneous, with various underlying genetic defects leading to the clinical and biochemical phenotype of MMA. nih.gov

Classification of MMA Subtypes

Methylmalonic acidemia is broadly classified into two main categories based on the accompanying biochemical findings in the blood and urine. researchgate.net This classification helps in determining the underlying metabolic defect and guiding further diagnostic investigations. The primary distinction is whether the elevation in methylmalonic acid occurs in isolation or in conjunction with an elevation of another compound, homocysteine. nih.govresearchgate.net

Isolated methylmalonic acidemia is a form of the disorder where there is an elevated concentration of methylmalonic acid (MMA) in the blood and urine without the presence of hyperhomocysteinemia or homocystinuria. nih.govnih.gov This condition arises from the functional impairment of the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). tubitak.gov.tr The impairment can be due to a complete or partial deficiency of the enzyme itself or a defect in the synthesis or transport of its essential cofactor, 5-deoxy-adenosyl-cobalamin (AdoCbl). tubitak.gov.trnih.govnih.gov Patients with isolated MMA typically present with symptoms ranging from lethargy, vomiting, and ketoacidosis in early infancy to later-onset developmental delay and failure to thrive. tubitak.gov.traap.org The clinical severity and response to treatment can often be correlated with the specific genetic subtype. nih.gov

Combined methylmalonic acidemia and homocysteinuria (MMA-HC) is a distinct group of inborn errors of cobalamin (vitamin B12) metabolism. researchgate.netajnr.org In this condition, the body is unable to properly process vitamin B12, leading to a functional deficiency of the two active forms of cobalamin: adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl). ajnr.orgrbmb.net This dual deficiency results in the decreased activity of two enzymes: methylmalonyl-CoA mutase (requiring AdoCbl) and methionine synthase (requiring MeCbl). nih.govajnr.org Consequently, affected individuals exhibit elevated levels of both methylmalonic acid and homocysteine. nih.govfrontiersin.org The most common form of this combined disorder is the cblC type. medlineplus.govnih.gov Clinical presentations can vary widely, often including neurological, developmental, and hematological abnormalities that can manifest from infancy to adulthood. medlineplus.govresearchgate.net

Genetic Etiologies and Complementation Groups

The genetic basis of methylmalonic acidemia is diverse, with mutations in several different genes leading to the disease. These genetic defects are categorized into complementation groups, which are determined by in vitro studies on patient cells and help to pinpoint the specific step in the metabolic pathway that is affected. nih.govrbmb.net Most forms of MMA are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of the defective gene, one from each parent, to be affected. medlineplus.govwikipedia.org

Mutations in the MMUT gene, located on chromosome 6p21, are a primary cause of isolated methylmalonic acidemia. nih.gov This gene provides the instructions for making the methylmalonyl-CoA mutase (MCM) enzyme. jle.com Defects in this enzyme are classified into two main subtypes based on the residual enzyme activity: nih.govwikipedia.org

mut⁰ (mut-zero) : This subtype is characterized by a complete or near-complete absence of MCM enzyme activity (less than 0.1%). tubitak.gov.trnih.gov It is the more severe form of the disease, often presenting in the neonatal period with life-threatening metabolic acidosis, hyperammonemia, and ketoacidosis. tubitak.gov.trnih.gov The mut⁰ form is generally unresponsive to vitamin B12 therapy. rbmb.net

mut⁻ (mut-minus) : In this subtype, there is some residual, albeit low, MCM enzyme activity. nih.govwikipedia.org The clinical presentation is typically more variable and may be milder than the mut⁰ form, with some individuals presenting later in infancy or childhood. nih.gov This form may show some responsiveness to vitamin B12. nih.gov

Defects in the intracellular metabolism of cobalamin (vitamin B12) account for a significant portion of MMA cases, including both isolated and combined forms. These defects prevent the proper synthesis of the active coenzymes, adenosylcobalamin (AdoCbl) and/or methylcobalamin (MeCbl). Each defect is associated with a specific gene and is referred to by a "cbl" designation.

Below is a table summarizing the key genetic defects in cobalamin metabolism leading to MMA:

| Complementation Group | Gene | Type of MMA | Function of Gene Product |

| cblA | MMAA | Isolated MMA | Involved in loading cobalamin onto the MCM enzyme. nih.govrbmb.net |

| cblB | MMAB | Isolated MMA | Catalyzes the final step in the synthesis of AdoCbl from cobalamin. nih.gov |

| cblC | MMACHC | Combined MMA & Homocysteinemia | Plays a central, early role in cytoplasmic processing of cobalamin, affecting both AdoCbl and MeCbl synthesis. medlineplus.govnih.govnih.gov |

| cblD | MMADHC | Combined MMA & Homocysteinemia (or isolated MMA in variant 2) | Involved in directing cobalamin to either the AdoCbl or MeCbl synthesis pathway. medlineplus.govnih.gov |

| cblE | MTRR | Combined MMA & Homocysteinemia | Encodes methionine synthase reductase, which is required to maintain methionine synthase in an active state. |

| cblF | LMBRD1 | Combined MMA & Homocysteinemia | Encodes a lysosomal membrane protein responsible for transporting cobalamin out of the lysosome and into the cytoplasm. medlineplus.govrbmb.net |

| cblG | MTR | Combined MMA & Homocysteinemia | Encodes the methionine synthase enzyme itself. |

| cblH | MMADHC | Combined MMA & Homocysteinemia | A specific allelic variant of cblD. |

| cblX | HCFC1 | Combined MMA & Homocysteinemia | This form is X-linked and involves a transcription factor that regulates the MMACHC gene. nih.govwikipedia.org |

| LMBRD1 | LMBRD1 | Combined MMA & Homocysteinemia | Gene associated with the cblF defect. medlineplus.govrbmb.net |

MCEE Gene Mutations

Mutations in the MCEE gene are a cause of methylmalonic acidemia. medlineplus.govmedlineplus.gov This gene provides the instructions for producing the enzyme methylmalonyl-CoA epimerase. medlineplus.govmedlineplus.gov This enzyme is responsible for converting D-methylmalonyl-CoA to L-methylmalonyl-CoA, a crucial step in the metabolic pathway that breaks down several amino acids, certain lipids, and cholesterol. medlineplus.govmedlineplus.gov

Mutations in the MCEE gene typically lead to the production of a non-functional or poorly functioning methylmalonyl-CoA epimerase enzyme. medlineplus.govmedlineplus.gov This enzymatic deficiency disrupts the normal metabolic pathway, causing a buildup of D-methylmalonyl-CoA and subsequently methylmalonic acid. medlineplus.gov To date, several mutations in the MCEE gene have been identified as causing methylmalonic acidemia. medlineplus.goveur.nl Individuals with MMA caused by MCEE gene mutations often present with a milder form of the condition compared to those with mutations in other related genes. medlineplus.govmedlineplus.gov This is thought to be due to the existence of an alternative metabolic pathway that can partially compensate for the deficiency. medlineplus.govmedlineplus.gov

One notable mutation is a homozygous nonsense mutation, c.139C>T, which results in a premature stop signal (p.R47X) in the protein sequence. eur.nl This was the first identified mutation in the MCEE gene to be definitively linked to methylmalonyl-CoA epimerase deficiency. eur.nl Another identified mutation is a frameshift mutation, c.419delA (p.Lys140fs). mdpi.com

Table 1: Examples of MCEE Gene Mutations and their Effects

| Mutation | Type of Mutation | Consequence | Clinical Phenotype |

| c.139C>T (p.Arg47X) | Nonsense | Premature termination of protein synthesis | Mild to moderate methylmalonic aciduria |

| c.419delA (p.Lys140fs) | Frameshift | Altered protein sequence and likely non-functional enzyme | Methylmalonic aciduria with later-onset neurological symptoms |

This table is not exhaustive and represents examples of documented mutations.

Other Related Genetic Factors (e.g., SUCLA2)

Mutations in the SUCLA2 gene are another genetic cause of elevated methylmalonic acid levels. frontiersin.orgoup.com This gene encodes the beta subunit of the enzyme succinyl-CoA ligase (SUCL-A), which is a key component of the Krebs cycle. frontiersin.orgmedlineplus.gov This enzyme catalyzes the conversion of succinyl-CoA to succinate (B1194679). frontiersin.org

Pathogenic variants in SUCLA2 lead to a condition known as mitochondrial DNA depletion syndrome 5 (MTDPS5), which is often characterized by mild methylmalonic aciduria. frontiersin.orgnih.gov The resulting SUCL-A deficiency can disrupt the Krebs cycle and also affect the maintenance of mitochondrial DNA (mtDNA). frontiersin.orgmedlineplus.gov This leads to a reduction in mtDNA content, impairing cellular energy production, particularly in the brain and muscles. medlineplus.govmedlineplus.gov The clinical presentation of SUCLA2-related disorders can include severe encephalomyopathy, hearing loss, and developmental delay. frontiersin.orgoup.com While the elevation of methylmalonic acid is typically mild, it serves as an important biochemical marker for this condition. nih.govnih.gov

Table 2: Comparison of MCEE and SUCLA2 Related Disorders

| Feature | MCEE Gene Mutations | SUCLA2 Gene Mutations |

| Gene Product | Methylmalonyl-CoA Epimerase | Beta subunit of Succinyl-CoA Ligase |

| Primary Metabolic Block | Conversion of D- to L-methylmalonyl-CoA | Conversion of succinyl-CoA to succinate |

| Associated Condition | Methylmalonic Acidemia | Mitochondrial DNA Depletion Syndrome 5 (MTDPS5) |

| Severity of MMA | Mild to moderate | Mild |

| Primary Clinical Features | Often milder, may present later in life | Severe early-onset encephalomyopathy, hearing loss, developmental delay |

Gene-Enzyme Relationships and Molecular Pathology

The genetic defects underlying methylmalonate(2-) metabolism disorders directly impact the structure and function of critical enzymes, leading to a cascade of molecular and cellular consequences.

Aberrant Enzyme Structure and Activity

Mutations in genes like MMUT, MCEE, and SUCLA2 can lead to the production of enzymes with altered three-dimensional structures. medlineplus.govresearcher.life These structural changes can significantly impair or completely abolish the enzyme's catalytic activity. For instance, missense mutations in the MMUT gene, which encodes methylmalonyl-CoA mutase, can result in amino acid substitutions that disrupt the enzyme's active site or its ability to bind its substrate or cofactor. medlineplus.govresearcher.life This leads to a reduced or absent ability to convert L-methylmalonyl-CoA to succinyl-CoA. medlineplus.govresearchgate.net The severity of the resulting methylmalonic acidemia often correlates with the degree of residual enzyme activity; a complete loss of function (mut0) typically results in a more severe phenotype than a partial loss of function (mut-). medlineplus.govmedscape.com

Impaired Cofactor Synthesis and Utilization

The proper functioning of methylmalonyl-CoA mutase is dependent on its cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12. medlineplus.govmedscape.com Several genes, including MMAA, MMAB, and MMADHC, are involved in the complex intracellular process of converting dietary vitamin B12 into AdoCbl. medlineplus.govcore.ac.uk Mutations in these genes disrupt this synthesis pathway, leading to a deficiency of AdoCbl. medlineplus.govcore.ac.uk Even with a structurally normal methylmalonyl-CoA mutase enzyme, the lack of its essential cofactor prevents the proper metabolism of methylmalonyl-CoA, resulting in methylmalonic acidemia. medlineplus.govmedscape.com These forms of MMA are often referred to as cobalamin-responsive, as some patients may benefit from supplementation with vitamin B12. eur.nlfortunejournals.com

Defective Intracellular Cobalamin Transport

The journey of vitamin B12 from the bloodstream into the mitochondria, where it is converted to AdoCbl, involves a series of transport and processing steps. After entering the cell via receptor-mediated endocytosis, cobalamin is released from the lysosome into the cytoplasm. researchgate.netaap.org Genetic defects can impair this transport process. For example, mutations in the LMBRD1 gene cause cblF disease, where cobalamin becomes trapped in the lysosome and cannot be utilized for cofactor synthesis. aap.org Similarly, defects in the MMACHC gene (cblC disease) and the gene responsible for cblJ disorder also disrupt the early steps of intracellular cobalamin processing in the cytoplasm, preventing its transport and conversion into its active forms in both the cytoplasm and mitochondria. researchgate.neteyewiki.orgkarger.com These transport defects lead to a functional deficiency of both adenosylcobalamin and methylcobalamin, resulting in combined methylmalonic aciduria and homocystinuria. core.ac.ukresearchgate.net

Interplay with Vitamin B12 Deficiency

A deficiency in vitamin B12 (cobalamin) can mimic the biochemical abnormalities seen in inherited disorders of methylmalonate(2-) metabolism. frontiersin.orgtesting.com Vitamin B12 is an essential cofactor for two crucial enzymatic reactions in the body: the conversion of methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, and the conversion of homocysteine to methionine by methionine synthase. karger.comfrontiersin.org

When vitamin B12 is deficient, the activity of methylmalonyl-CoA mutase is impaired due to the lack of its cofactor, adenosylcobalamin. frontiersin.orgmdpi.com This leads to the accumulation of methylmalonyl-CoA and, consequently, elevated levels of methylmalonic acid in the blood and urine. frontiersin.orgtesting.com Therefore, measuring methylmalonic acid levels is a sensitive and early indicator of vitamin B12 deficiency. testing.comsouthcarolinablues.com

Inborn errors of metabolism that affect the absorption, transport, or intracellular processing of vitamin B12 can produce the same biochemical signature as a nutritional deficiency. karger.commdpi.com For example, maternal vitamin B12 deficiency can lead to a transient but potentially severe methylmalonic acidemia in infants. researchgate.net It is crucial to differentiate between a nutritional deficiency and a genetic defect, as the long-term management and prognosis differ significantly. While nutritional deficiencies can often be corrected with vitamin B12 supplementation, genetic disorders require more complex and lifelong management strategies. mdpi.com

Impact of Impaired Adenosylcobalamin Availability on MMUT Function

The enzyme methylmalonyl-CoA mutase (MMUT) is critically dependent on its cofactor, adenosylcobalamin (AdoCbl), to catalyze the isomerization of L-methylmalonyl-CoA to succinyl-CoA. medlineplus.govkent.ac.ukmdpi.com This reaction is a crucial step in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. oup.commedscape.com

AdoCbl acts as a radical reservoir, facilitating the complex rearrangement of the carbon skeleton of the substrate. kent.ac.uk When the availability of AdoCbl is impaired, the MMUT enzyme cannot function correctly. oup.com This impairment can be due to defects in the intricate cellular pathway that transports and converts dietary vitamin B12 into AdoCbl. nih.gov Genetic mutations in genes like MMAA, MMAB, and MMADHC are responsible for these defects in cobalamin metabolism, leading to specific forms of methylmalonic acidemia (cblA, cblB, and cblD, respectively). medscape.comuniprot.org

The consequence of reduced MMUT activity is the accumulation of its substrate, methylmalonyl-CoA, in the mitochondria. nih.govnih.gov This buildup leads to increased levels of methylmalonic acid (MMA) in the blood and urine, a hallmark of methylmalonic acidemia. nih.govspringernature.com The accumulated methylmalonyl-CoA and its byproducts are toxic, inhibiting other cellular processes, such as the urea (B33335) cycle and glycine (B1666218) cleavage pathway, which can lead to secondary complications like hyperammonemia and hyperglycinemia. oup.commyadlm.org The impaired conversion to succinyl-CoA also disrupts the Krebs cycle, leading to deficient energy production. nih.govspringernature.com

Distinction Between Genetic MMA and Acquired Vitamin B12 Deficiency

Elevated methylmalonic acid is the key indicator for both genetic methylmalonic acidemia (MMA) and acquired vitamin B12 deficiency, but it is crucial to distinguish between them for appropriate management. elifesciences.orgelifesciences.org Genetic MMA refers to a group of inherited metabolic disorders, whereas acquired deficiency is typically due to dietary insufficiency or malabsorption of vitamin B12. elifesciences.orgelifesciences.org

The primary distinction lies in the underlying cause. Genetic MMA results from mutations in the MMUT gene or other genes involved in the synthesis of its cofactor, adenosylcobalamin. medlineplus.govuniprot.org These genetic defects lead to a profound and persistent inability to metabolize methylmalonyl-CoA. medscape.com Acquired deficiency, on the other hand, is a nutritional issue that can often be corrected with vitamin B12 supplementation. myadlm.org

Several diagnostic approaches help differentiate these conditions. Newborn screening programs often measure propionylcarnitine (B99956) (C3) levels, which are elevated in MMA. plos.org However, this can also be seen in acquired B12 deficiency, including cases of maternal B12 deficiency affecting the newborn. plos.orgnih.gov Therefore, further testing is required.

A key differentiator is the measurement of both MMA and homocysteine levels. myadlm.org In a functional vitamin B12 deficiency, both MMA and homocysteine levels are typically elevated because B12 is also a cofactor for methionine synthase, which is involved in homocysteine metabolism. myadlm.orgbiorxiv.org In many forms of isolated genetic MMA (like mut, cblA, and cblB types), only MMA is significantly elevated, while homocysteine levels can be normal. nih.govnih.gov However, in combined forms of genetic MMA (like cblC, cblD, and cblF types), both methylmalonic acid and homocysteine are elevated due to defects affecting the synthesis of both adenosylcobalamin and methylcobalamin. nih.gov

Definitive diagnosis of genetic MMA relies on enzyme analysis in cultured patient fibroblasts and molecular genetic testing to identify mutations in the causative genes (MMUT, MMAA, MMAB, etc.). medscape.comnih.gov

Table 1: Comparison of Genetic MMA vs. Acquired Vitamin B12 Deficiency

| Feature | Genetic Methylmalonic Acidemia (Isolated forms) | Acquired Vitamin B12 Deficiency |

| Primary Cause | Mutations in genes like MMUT, MMAA, MMAB. medlineplus.govuniprot.org | Dietary insufficiency, malabsorption. elifesciences.org |

| Onset | Typically infancy or early childhood. medscape.com | Can occur at any age, more common in the elderly. elifesciences.org |

| Severity | Can range from mild to life-threatening metabolic crises. elifesciences.org | Symptoms develop gradually; early stages may be subtle. biorxiv.org |

| Biochemical Markers | Markedly elevated MMA; often normal homocysteine. elifesciences.orgnih.gov | Elevated MMA and elevated homocysteine. myadlm.org |

| Response to B12 | Variable; some forms (mut-, cblA, cblB) are B12-responsive, others (mut0) are not. uniprot.orgnih.gov | Generally responsive to vitamin B12 supplementation. myadlm.org |

| Confirmatory Diagnosis | Enzyme assays and genetic testing. medscape.comnih.gov | Low serum B12 levels confirmed by elevated MMA/homocysteine. myadlm.org |

Comparative Genomics and Evolutionary Aspects of Methylmalonate(2-) Pathways

The metabolic pathway involving methylmalonate(2-) is highly conserved across a wide range of species, from bacteria to humans, highlighting its fundamental biological importance. ebi.ac.uk Comparative genomics and the study of model organisms have provided significant insights into the function and regulation of this pathway.

Orthologous Genes and Pathways Across Species

The core enzyme of the pathway, methylmalonyl-CoA mutase (MMUT), and the associated proteins for adenosylcobalamin synthesis are found in many organisms. ebi.ac.uk Orthologs—genes in different species that evolved from a common ancestral gene—for human MMUT, MMAA, and MMAB have been identified in various prokaryotic and eukaryotic species. nih.govpnas.org

For instance, the bacterial genome of Propionibacterium shermanii contains a well-studied MMUT enzyme whose structure has provided a model for understanding the human enzyme. nih.gov In the bacterium Methylobacterium extorquens, the orthologs of MMAA (MeaB) and MMUT (MutAB) have been shown to interact closely, with MeaB acting as a chaperone to protect and deliver the AdoCbl cofactor to the mutase. biorxiv.org This highlights a conserved functional relationship between these proteins.

Bioinformatic analyses have identified orthologs for the key pathway genes in the house mouse (Mus musculus), which is used as a mammalian model to study methylmalonic aciduria. nih.gov Mouse models with mutations in Mmut, Mmaa, or Mmab recapitulate many of the biochemical and clinical features of the human disease. nih.gov Similarly, orthologs have been identified in the nematode Caenorhabditis elegans, providing a powerful system for genetic studies. nih.govpnas.org The conservation of this pathway across such diverse life forms underscores its ancient evolutionary origins, likely tied to the metabolism of propionate (B1217596) derived from the breakdown of various organic molecules. nih.gov

Insights from Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans has emerged as a valuable model organism for studying methylmalonic acidemia. nih.gov Researchers have identified a full complement of orthologous genes in the C. elegans genome required for the conversion of propionyl-CoA to succinyl-CoA, including mmcm-1 (MMUT), mmaa-1 (MMAA), and mmab-1 (MMAB). nih.govnih.gov

Studies using C. elegans have been instrumental in understanding the consequences of pathway dysfunction. For example, using RNA interference (RNAi) to silence the mmcm-1, mmaa-1, or mmab-1 genes resulted in an accumulation of methylmalonic acid, mimicking the biochemical phenotype of the human disease. nih.govnih.gov Furthermore, deletion mutants for these genes showed a reduced ability to process propionate. nih.gov These findings confirm that the pathway is functionally conserved in the worm. nih.gov

Intriguingly, research in C. elegans has uncovered an alternative, vitamin B12-independent pathway for propionate breakdown, often referred to as a "propionate shunt". nih.govelifesciences.org This shunt is transcriptionally activated when the primary, B12-dependent pathway is blocked, either due to genetic mutations or a B12-deficient diet. elifesciences.org This metabolic rewiring may provide an evolutionary advantage, allowing the organism to adapt to varying dietary conditions and prevent the toxic accumulation of propionate. nih.govelifesciences.org This discovery in a simple model organism has raised questions about whether a similar, perhaps less efficient, alternative pathway exists in humans, which could explain some of the variability in disease severity among patients. elifesciences.org

Cellular and Molecular Pathophysiology of Methylmalonate 2 Accumulation

Mitochondrial Dysfunction

Mitochondria are central to the pathophysiology of methylmalonate(2-) accumulation. frontiersin.orgnih.gov The disruption of mitochondrial homeostasis is a key driver of the cellular damage observed in conditions characterized by elevated MMA levels. nih.govnih.gov

Interference with Electron Transport Chain Components (e.g., Succinate (B1194679) Dehydrogenase)

Methylmalonate(2-) acts as a mitochondrial toxin by directly interfering with the electron transport chain (ETC), the primary site of cellular respiration and energy production. nih.govnih.gov A key target of this inhibition is Complex II, also known as succinate dehydrogenase. nih.govrndsystems.combiorxiv.orgtocris.combiocrick.commdpi.com

| Complex/Enzyme | Effect of Methylmalonate(2-) | Affected Tissues (in research models) | Reference |

| Complex II (Succinate Dehydrogenase) | Competitive Inhibition | Striatum, Hippocampus, Brain | nih.govbiorxiv.org |

| Complex II-III | Inhibition | Striatum, Hippocampus, Heart, Liver, Kidney | nih.govmdpi.com |

| Complex I-III | Inhibition | Kidney, Liver | nih.gov |

| Succinate Transporter | Inhibition of Succinate Uptake | Brain Mitochondria | nih.gov |

Perturbation of Cellular Energy Metabolism and ATP Biosynthesis

The inhibition of the electron transport chain by methylmalonate(2-) directly compromises cellular energy metabolism, leading to a significant reduction in adenosine (B11128) triphosphate (ATP) biosynthesis. nih.govnih.govnih.gov ATP is the primary energy currency of the cell, and its depletion has widespread consequences for cellular function.

The accumulation of MMA disrupts the production of ATP, leading to an energy-deprived state. nih.gov This is particularly detrimental to organs with high energy demands, such as the brain. nih.govbiorxiv.org Studies have shown that exposure of neuronal cultures to methylmalonate leads to a decrease in the ATP/ADP ratio, indicating a collapse of the cell's energy-generating capacity. nih.gov This energy deficit can trigger a cascade of events, including the breakdown of cellular ion gradients and ultimately, cell death. nih.gov The impaired energy metabolism is a central feature of the pathophysiology of diseases associated with high MMA levels. nih.gov

Impact on Coenzyme A Availability and Metabolic Homeostasis

The metabolic pathway affected by methylmalonate(2-) accumulation is intrinsically linked to Coenzyme A (CoA) metabolism. Methylmalonyl-CoA is an intermediate in the breakdown of several amino acids, odd-chain fatty acids, and cholesterol. creative-proteomics.commedscape.comwikipedia.org The enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, normally converts methylmalonyl-CoA to succinyl-CoA, allowing it to enter the Krebs cycle. creative-proteomics.comcosmobio.co.jpwikipedia.org

Oxidative Stress and Reactive Oxygen Species Generation

A significant consequence of mitochondrial dysfunction induced by methylmalonate(2-) is the generation of oxidative stress. frontiersin.orgnih.govnih.gov The disruption of the electron transport chain leads to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov

Mechanisms of Oxidative Damage Induced by Methylmalonate(2-)

The overproduction of ROS and/or a decrease in the cell's antioxidant defenses leads to a state of oxidative stress. frontiersin.org This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA. nih.govnih.gov

Studies have shown that MMA treatment can lead to increased lipid and protein peroxidation. mdpi.com In cardiomyocytes, MMA has been found to promote the expression of NADPH oxidase (NOX) enzymes, which are a major source of ROS, thereby aggravating oxidative stress. nih.gov This oxidative damage contributes to the cellular injury observed in various tissues, including the heart and brain. frontiersin.orgnih.gov The accumulation of ROS can also damage mitochondrial DNA, further perpetuating the cycle of mitochondrial dysfunction. nih.gov Research indicates that antioxidants can attenuate the cell death caused by methylmalonate, highlighting the critical role of oxidative stress in its toxicity. biocrick.comnih.gov

| Cellular Component | Effect of Methylmalonate(2-)-Induced Oxidative Stress | Reference |

| Lipids | Peroxidation | mdpi.com |

| Proteins | Peroxidation | mdpi.com |

| DNA | Damage | nih.gov |

Role in Neuronal Apoptosis

The combination of mitochondrial energy failure and oxidative stress creates a pro-apoptotic environment, particularly in neurons, which are highly vulnerable to these insults. nih.govmdpi.comnih.gov Apoptosis, or programmed cell death, is a key mechanism by which methylmalonate(2-) accumulation leads to neuronal loss and neurological damage. nih.gov

Exposure of primary neuronal cultures to methylmalonate has been shown to induce dose-dependent cell death, with features of both apoptosis and necrosis. biocrick.comnih.gov Morphological observations have revealed DNA laddering, a hallmark of apoptosis, following treatment with methylmalonate. biocrick.comnih.gov The apoptotic cascade can be triggered by the release of pro-apoptotic factors from damaged mitochondria and the activation of caspases. While direct studies on methylmalonate(2-) and caspase activation are part of a broader area of research, related metabolites in similar conditions have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The neuronal cell death induced by methylmalonate contributes significantly to the neurological symptoms associated with elevated levels of this compound. nih.gov

Aberrant Post-Translational Modifications

The accumulation of methylmalonate and its related CoA ester, methylmalonyl-CoA, instigates a cascade of cellular pathology that extends beyond simple metabolite toxicity. A crucial aspect of this pathophysiology is the emergence of aberrant post-translational modifications (PTMs), where acyl groups derived from metabolic intermediates are covalently attached to proteins, altering their structure and function.

Protein Methylmalonylation and Its Regulatory Implications

In the context of methylmalonate(2-) accumulation, the high intracellular concentration of methylmalonyl-CoA drives a non-enzymatic and potentially enzymatic post-translational modification known as protein methylmalonylation. nih.gov This process involves the covalent attachment of a methylmalonyl group to the lysine (B10760008) residues of various proteins. nih.gov Such PTMs act as a regulatory layer, capable of increasing or decreasing a protein's enzymatic activity, altering its stability, or changing its interactions with substrates, cofactors, or other proteins. nih.gov The accretion of these acyl-CoA species is a central theory in the pathophysiology of methylmalonic acidemia, and methylmalonylation represents a direct molecular mechanism linking metabolite buildup to cellular dysfunction. nih.gov

The discovery of widespread methylmalonylation has shifted the understanding of the disease, suggesting that it is not just the free acid that is toxic, but the reactive CoA-ester that actively modifies the cellular proteome. nih.govnih.gov This modification is part of a broader group of "aberrant acylations" that are increasingly recognized as a common feature in inborn errors of acyl-CoA metabolism. nih.gov The mitochondrial sirtuin SIRT5 has been identified as an enzyme capable of removing methylmalonylation, a process known as demethylmalonylation. However, in conditions of severe methylmalonate accumulation, SIRT5 itself can be inhibited, creating a vicious cycle of increasing protein damage. nih.gov

Effects on Mitochondrial and Key Cellular Pathway Proteins

Mass spectrometry-based proteomics has revealed that methylmalonylation is not a random event but disproportionately affects proteins within the mitochondria, the very site of methylmalonyl-CoA production. nih.gov This aberrant acylation is heavily enriched on proteins involved in critical metabolic pathways that are known to be dysregulated in methylmalonic acidemia. nih.gov

The consequences of these modifications are significant and contribute directly to the metabolic crisis seen in the disorder. For instance, key enzymes in the Krebs cycle and the urea (B33335) cycle are targeted. nih.gov The modification of these enzymes is predicted to decrease their catalytic activity. nih.gov The accumulation of methylmalonate also interferes with mitochondrial energy production by inhibiting electron transport complexes and α-ketoglutarate dehydrogenase. nih.gov Specifically, methylmalonate has been shown to inhibit succinate-supported oxygen consumption by interfering with the mitochondrial uptake of succinate. nih.gov

Below is a table summarizing some of the key proteins affected by methylmalonylation and the functional consequences.

| Affected Protein/Complex | Cellular Pathway | Functional Consequence of Methylmalonylation |

| Carbamoyl Phosphate Synthetase 1 (CPS1) | Urea Cycle | Increased malonylation/methylmalonylation leads to enzyme inactivation, contributing to hyperammonemia. nih.gov |

| Krebs Cycle Enzymes | Krebs (TCA) Cycle | Aberrant acylation is predicted to decrease enzymatic activity, hindering energy production. nih.gov |

| Glutamate (B1630785) Dehydrogenase 1 (GDH1) | Glutamate Metabolism, Anaplerosis | Methylmalonylation in the allosteric binding site could alter enzyme activity, impacting glutamate balance. nih.govresearchgate.netnih.gov |

| Electron Transport Chain (ETC) Complexes | Oxidative Phosphorylation | Methylmalonate inhibits ETC complexes, particularly Complex II, impairing ATP production and causing redox imbalance. nih.govmdpi.comsemanticscholar.org |

| Glycine (B1666218) Cleavage System Proteins | Amino Acid Catabolism | Inhibition by methylmalonylation can lead to hyperglycinemia. nih.gov |

| Mitochondrial Succinate Carrier | Metabolite Transport | Inhibition by methylmalonate reduces succinate uptake, impairing succinate-supported respiration. nih.gov |

Impact on Specific Biological Processes and Systems

Neurochemical Alterations (e.g., Glutamatergic Neurotransmission)

Methylmalonate acts as a potent neurotoxin, in part by disrupting glutamatergic neurotransmission. ufsm.br Glutamate is the primary excitatory neurotransmitter in the brain, and its extracellular concentration must be tightly controlled to prevent excitotoxicity. Studies have shown that methylmalonate can significantly reduce the uptake of glutamate by glial cells like astrocytes. biorxiv.org This impairment of glutamate clearance from the synaptic cleft can lead to overstimulation of glutamate receptors, a major pathway implicated in MMA-induced neurotoxicity. ufsm.brbiorxiv.org

Furthermore, methylmalonate and its metabolite, 2-methylcitrate, directly interfere with glutamate metabolism within the mitochondria. researchgate.netnih.gov Research indicates that methylmalonate inhibits respiration supported by glutamate and significantly inhibits the enzyme α-ketoglutarate dehydrogenase. nih.gov Concurrently, 2-methylcitrate has been found to be a competitive inhibitor of glutamate dehydrogenase. researchgate.net This disruption of glutamate oxidation and metabolism not only contributes to the energy deficit in the brain but also exacerbates neurochemical imbalances. researchgate.netnih.gov

Neuroinflammatory Responses

Recent evidence strongly indicates that methylmalonate accumulation promotes a neuroinflammatory state. tandfonline.com This response is characterized by the activation of resident immune cells in the brain, such as microglia, and an increased release of pro-inflammatory cytokines. ufsm.br Studies in C6 astroglial cells demonstrated that methylmalonate increased the expression of classical inflammatory cytokines. tandfonline.com Chronic administration of methylmalonate in animal models has been shown to increase markers of inflammation, such as cyclooxygenase-2 (COX-2), which can contribute to the development of chronic lesions. ufsm.br This inflammatory environment can lead to neuronal death and is associated with the learning and memory deficits observed in pathologies of the central nervous system. ufsm.br The pro-inflammatory cytokine IL-1β, which may be elevated in this context, can further inhibit glutamate uptake in astrocytes, creating a damaging feedback loop between neuroinflammation and excitotoxicity. ufsm.br

Metabolic Perturbations Beyond Primary Pathways

The metabolic consequences of methylmalonate(2-) accumulation extend far beyond the immediate pathway of its formation. The blockage of the methylmalonyl-CoA mutase enzyme leads to a build-up of upstream metabolites, including propionyl-CoA, which is then shunted into alternative pathways, producing toxic compounds like 2-methylcitrate. nih.govmedlink.com

One of the most critical secondary metabolic disturbances is hyperammonemia. nih.gov As detailed in section 4.3.2, the aberrant methylmalonylation of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle, impairs its function. nih.gov This inhibition of ureagenesis leads to the accumulation of toxic ammonia (B1221849) in the blood. In addition to direct enzyme inhibition, the metabolite 2-methylcitrate has been shown in organotypic brain cell cultures to cause a significant increase in ammonium, which is accompanied by a decrease in glutamine. nih.gov Other noted metabolic perturbations include hypoglycemia, ketonuria, and lactic acidosis, which often manifest during episodes of acute metabolic decompensation. nih.gov

Analytical Methodologies for Methylmalonate 2 Research

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are the most widely used methods for the determination of methylmalonate in biological samples. cincinnatichildrens.org Both techniques offer high sensitivity and specificity, but differ in sample preparation and analytical approach.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like methylmalonic acid, a derivatization step is necessary to increase their volatility for gas chromatographic separation. mdpi.com GC-MS has been extensively used for urinary organic acid profiling, which includes the detection of methylmalonic acid. cincinnatichildrens.org

To make methylmalonic acid amenable to GC-MS analysis, its polar carboxyl groups must be chemically modified to form more volatile esters. This process, known as derivatization, is a critical step in the analytical workflow. mdpi.comyoutube.com Common derivatization strategies for methylmalonic acid include:

Trimethylsilylation (TMS): This is a widely used technique where active hydrogen atoms in the carboxyl groups are replaced by trimethylsilyl (TMS) groups. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. mdpi.comnih.gov The resulting TMS esters are significantly more volatile and can be readily analyzed by GC-MS. mdpi.com A rapid and sensitive GC-MS assay for methylmalonic acid in serum and plasma has been developed utilizing trimethylsilyl derivatization. nih.gov

Pentafluorobenzyl (PFB) Bromide Derivatization: Another effective method involves the reaction of methylmalonic acid with 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br). This procedure is highly specific and sensitive, allowing for accurate measurement in small urine samples. nih.gov

Butylation: The formation of butyl esters is another approach to increase the volatility of methylmalonic acid for GC-MS analysis. researchgate.net

The choice of derivatization reagent and reaction conditions can impact the efficiency of the analysis and the sensitivity of the assay.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for methylmalonate analysis due to its high sensitivity, specificity, and throughput. cincinnatichildrens.orgoup.com This technique couples the separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it can often analyze compounds with less extensive sample preparation compared to GC-MS, although derivatization is still commonly employed to improve chromatographic performance and ionization efficiency. tandfonline.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like methylmalonate. wikipedia.org In ESI, a high voltage is applied to a liquid sample, creating a fine aerosol of charged droplets. wikipedia.org As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte. illinois.edu

ESI is considered a "soft" ionization method because it imparts minimal energy to the analyte molecule, thus reducing fragmentation and typically resulting in the observation of the intact molecular ion or a pseudomolecular ion. wikipedia.org This is advantageous for quantitative analysis as it provides a strong and clear signal for the target compound. For methylmalonate, ESI is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.gov

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. youtube.comspringernature.com In an MRM experiment, the first mass analyzer (Q1) is set to select the precursor ion of the target analyte (e.g., the deprotonated methylmalonate ion). This precursor ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific fragment ion, known as the product ion. youtube.com

The transition from the precursor ion to the product ion is highly specific to the analyte of interest, which significantly reduces background noise and enhances the selectivity of the analysis. youtube.commdpi.com For methylmalonate analysis, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification, even in complex biological matrices. nih.govnih.gov For instance, a common transition monitored for the butyl ester derivative of methylmalonate is m/z 231 to m/z 119. nih.gov

For the most accurate and precise quantification of methylmalonate, stable isotope-dilution LC-MS/MS is the gold standard method. mdpi.com This technique involves adding a known amount of a stable isotope-labeled internal standard to the sample before any sample preparation steps. researchgate.net The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C).

A commonly used internal standard for methylmalonic acid analysis is deuterated methylmalonic acid (d₃-MMA). oup.comnih.gov Because the internal standard behaves identically to the endogenous analyte during extraction, derivatization, chromatography, and ionization, it effectively corrects for any sample loss or matrix effects that may occur during the analytical process. mdpi.com By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise absolute concentration can be determined. mdpi.com

The table below summarizes the performance characteristics of a representative stable isotope-dilution LC-MS/MS method for serum methylmalonic acid quantification. mdpi.com

| Parameter | Value |

| Linearity (R) | 0.997 |

| Limit of Detection (LOD) | <0.058 µmol/L |

| Limit of Quantification (LOQ) | 0.085 µmol/L |

| Intra-run Imprecision | 1.42–2.69% |

| Inter-run Imprecision | 3.09–5.27% |

| Total Imprecision | 3.22–5.47% |

| Mean Spiked Recovery | 92.40% - 105.95% |

The following table provides an overview of different analytical methods and their key characteristics for methylmalonate analysis.

| Technique | Derivatization | Key Features |

| GC-MS | Required (e.g., TMS, PFB) | Robust, high resolution, requires derivatization to increase volatility. |

| LC-MS/MS | Often employed (e.g., butylation) | High sensitivity, high throughput, can be performed with or without derivatization. |

| Stable Isotope-Dilution LC-MS/MS | Often employed | Gold standard for quantification, corrects for matrix effects and sample loss. |

Considerations for Sample Preparation in Research Settings

Solid-Phase Extraction (SPE) is a widely utilized technique for the sample cleanup and concentration of methylmalonic acid (MMA) from complex biological matrices like serum, plasma, and urine prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). biotage.com The process selectively isolates analytes from interfering substances, thereby improving the accuracy and sensitivity of quantification. SPE protocols are more efficient than traditional liquid-liquid extraction, reducing solvent usage and laboratory time.

A typical SPE method involves several key steps: conditioning the SPE sorbent, loading the sample, washing away impurities, and eluting the target analyte. thermofisher.com For a small polar analyte like MMA, mixed-mode anion exchange chemistries, which combine reversed-phase and anion-exchange mechanisms, are often employed to achieve high levels of recovery and minimize matrix effects. biotage.comthermofisher.com The selection of appropriate solvents for each step is critical for optimizing recovery and ensuring the removal of interfering compounds. thermofisher.com For instance, a weak anion exchange (WAX) phase can be used, involving conditioning with a solvent like methanol, sample loading, washing with solutions such as ammonium acetate and methanol, and finally eluting the MMA with a basic solvent mixture. thermofisher.com To counteract the volatility of MMA during the post-extraction evaporation step, acidification or the addition of a high-boiling-point solvent like ethylene glycol may be necessary. biotage.com On-line SPE procedures have also been developed to automate the process, reduce manual steps, and improve workflow in clinical laboratory settings. nih.gov

| SPE Step | Purpose | Example Reagents/Solvents |

|---|---|---|

| Conditioning/Equilibration | To activate the sorbent and create a chemical environment suitable for sample binding. | Methanol, followed by water or a specific buffer. thermofisher.com |

| Sample Loading | To apply the pre-treated biological sample to the SPE cartridge. | Serum or plasma, often pre-treated with an internal standard and a protein precipitation agent like acetonitrile with formic acid. biotage.com |

| Washing | To remove endogenous interferences and impurities from the sorbent while retaining the analyte. | Aqueous buffers (e.g., 25mM ammonium acetate) and/or organic solvents (e.g., methanol). thermofisher.com |

| Elution | To desorb and collect the purified analyte from the sorbent. | Methanol with 2% ammonium hydroxide or other basic solutions. thermofisher.com |

| Post-Extraction | To prepare the eluted sample for analysis, often involving evaporation and reconstitution. | Evaporation under nitrogen stream and reconstitution in an appropriate solvent like 0.4% aqueous formic acid. biotage.combiotage.com |

In quantitative analysis using mass spectrometry, matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological sample. nih.govbris.ac.uk These effects can significantly impact the accuracy and precision of the measurement of methylmalonic acid (MMA). nih.gov To compensate for these variations and for potential analyte loss during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is crucial. bris.ac.ukmdpi.com

For MMA analysis, deuterated methylmalonic acid (d3-methylmalonic acid or MMA-d3) is the most commonly used internal standard. nih.govcaymanchem.comcdc.gov As a SIL-IS, d3-MMA is chemically almost identical to the native MMA, meaning it behaves similarly during extraction, chromatography, and ionization. mdpi.comcaymanchem.com It is added to the sample at a known concentration at the beginning of the sample preparation process. cdc.gov During MS/MS analysis, the instrument monitors the mass transitions for both the analyte (MMA) and the internal standard (d3-MMA). nih.gov The concentration of MMA in the sample is then determined by calculating the ratio of the analyte's response to the internal standard's response and plotting this against a calibration curve. nih.gov This ratio-based quantification effectively corrects for matrix-induced signal variations and inconsistencies in sample recovery, leading to highly accurate and reliable results. bris.ac.uk It is important that the internal standard and the analyte co-elute as closely as possible for the most effective correction of matrix effects. bris.ac.uk

| Parameter | Description |

|---|---|

| Internal Standard | d3-methylmalonic acid (Methylmalonic Acid-d3) caymanchem.com |

| Chemical Formula | C₄H₃D₃O₄ caymanchem.com |

| Purpose | To correct for matrix effects and variations in sample recovery during the analytical process. cerilliant.com |

| Method of Use | Added at a known concentration to calibrators, quality controls, and unknown samples before extraction. nih.govcdc.gov |

| Detection | Quantified alongside native MMA using LC-MS/MS, monitoring specific precursor-to-product ion transitions (e.g., m/z 117 > 73 for MMA and m/z 120 > 76 for d3-MMA). nih.gov |

| Benefit | Improves the accuracy, precision, and reproducibility of MMA quantification by normalizing the analytical signal. nih.govbris.ac.uk |

Enzymatic and Molecular Studies

Enzyme activity assays are fundamental in the biochemical diagnosis of methylmalonic acidemia, providing a direct functional measure of the metabolic pathway. nih.govsemanticscholar.org These assays are typically performed on cultured fibroblast cells obtained from a patient's skin biopsy. journals.co.zaresearchgate.net The primary goal is to measure the activity of the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), which is deficient in many forms of the disorder. nih.govresearchgate.net

A common method involves incubating the cultured fibroblasts with a radiolabeled precursor, such as 14C-propionate. journals.co.zaresearchgate.net The rate at which the cells convert this labeled propionate (B1217596) into tricarboxylic acid (TCA) cycle intermediates or other downstream products is measured. journals.co.za A significantly reduced rate of conversion compared to control cells indicates a block in the propionate metabolic pathway, characteristic of methylmalonic acidemia. journals.co.za These assays can also help differentiate between subtypes of the disorder. For instance, by measuring MCM activity with and without the addition of its cofactor, adenosylcobalamin (AdoCbl), it is possible to distinguish between defects in the MCM apoenzyme itself (mut forms) and defects in cofactor synthesis (cbl forms). nih.gov The mut forms can be further subdivided into mut0, where there is no detectable enzyme activity, and mut-, which exhibits some residual enzyme activity. researchgate.netgenome.gov

| Assay Type | Principle | Application in Methylmalonate(2-) Research |

|---|---|---|

| 14C-Propionate Incorporation | Measures the rate of conversion of radiolabeled propionate into TCA-precipitable material by cultured fibroblasts. journals.co.za | Quantifies the overall activity of the propionate metabolic pathway to identify a functional defect. journals.co.zaresearchgate.net |

| Methylmalonyl-CoA Mutase (MCM) Activity Assay | Directly measures the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA in cell lysates. nih.gov | Confirms MCM enzyme deficiency and helps classify subtypes (mut0 vs. mut-) based on residual activity. nih.govresearchgate.net |

| Cofactor Responsiveness | Compares MCM activity in the presence and absence of supplemental adenosylcobalamin (AdoCbl). nih.gov | Helps to distinguish between apoenzyme defects (mut) and cofactor synthesis defects (cbl). nih.gov |

| Genetic Complementation Analysis | Fusing patient cells with established cell lines of known genetic defects to see if metabolic function is restored. journals.co.za | Classifies the patient's defect into specific complementation groups (e.g., cblA, cblB, mut). journals.co.zaresearchgate.net |

Molecular genetic analysis is essential for confirming the diagnosis of methylmalonic acidemia at the DNA level, identifying the specific causative gene, and enabling genetic counseling and prenatal diagnosis. nih.govnih.gov The disorder is genetically heterogeneous, with mutations in several different genes leading to the condition. genome.govmazums.ac.ir The primary analytical techniques used are polymerase chain reaction (PCR) followed by direct DNA sequencing of the relevant genes. nih.gov